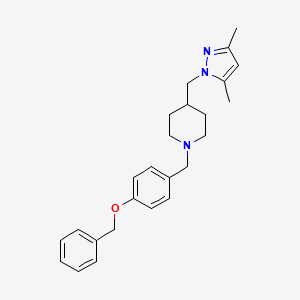
1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxybenzyl group and a pyrazolylmethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and 3,5-dimethylpyrazole.
Step 1: The piperidine ring is first alkylated with benzyl chloride to introduce the benzyloxybenzyl group. This reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Step 2: The intermediate product is then reacted with 3,5-dimethylpyrazole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to introduce the pyrazolylmethyl group.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitrobenzene, halobenzene derivatives.
Scientific Research Applications
1-(4-(Benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.
Biological Studies: The compound can be used in studies investigating receptor-ligand interactions, enzyme inhibition, and other biochemical pathways.
Mechanism of Action
The mechanism by which 1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyloxy and pyrazolyl groups can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
1-Benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidine: Lacks the benzyloxy group, which may affect its binding properties and biological activity.
1-(4-Methoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidine: The methoxy group can influence the compound’s electronic properties and reactivity.
Uniqueness: 1-(4-(Benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is unique due to the presence of both benzyloxy and pyrazolyl groups, which can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(4-phenylmethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c1-20-16-21(2)28(26-20)18-23-12-14-27(15-13-23)17-22-8-10-25(11-9-22)29-19-24-6-4-3-5-7-24/h3-11,16,23H,12-15,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPDJVQMPFVDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
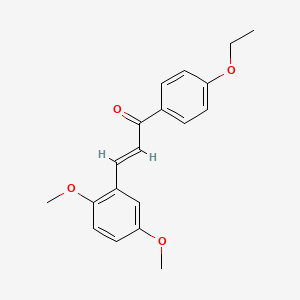
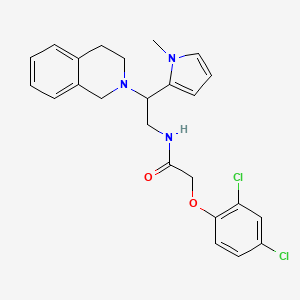
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)
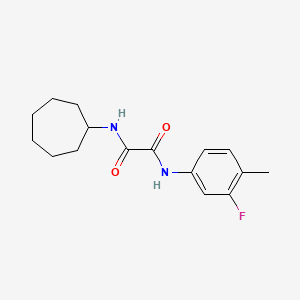
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B2934424.png)
![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)
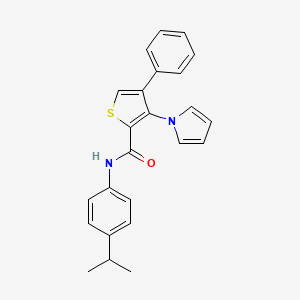
![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)
![6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2934431.png)
![4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2934434.png)
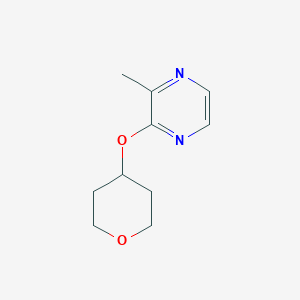
![benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2934436.png)
![2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2934437.png)
